molecular formula C8H8F2O2 B6245041 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid CAS No. 2408969-60-6

7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid

Cat. No. B6245041
CAS RN: 2408969-60-6
M. Wt: 174.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for the similar compound {7,7-difluorotricyclo [2.2.1.0,2,6]heptan-1-yl}methanol is 1S/C8H10F2O/c9-8 (10)4-1-5-6 (2-4)7 (5,8)3-11/h4-6,11H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid involves the following steps: 1) synthesis of 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid methyl ester, 2) hydrolysis of the methyl ester to form the carboxylic acid.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Bromine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid methyl ester", "a) Cyclopentadiene and maleic anhydride are reacted in the presence of bromine to form 7-bromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.", "b) The resulting product is then treated with sodium hydroxide to form 7-hydroxybicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.", "c) The hydroxy acid is then esterified with methanol in the presence of hydrochloric acid to form 7-hydroxybicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid methyl ester.", "d) The methyl ester is then treated with sodium bicarbonate to form 7,7-difluorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid methyl ester.", "e) The product is purified by recrystallization from diethyl ether.", "Step 2: Hydrolysis of the methyl ester to form the carboxylic acid", "a) The methyl ester is hydrolyzed with sodium hydroxide in ethanol and water to form 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid.", "b) The product is purified by recrystallization from water and drying over sodium sulfate." ] }

CAS RN

2408969-60-6

Molecular Formula

C8H8F2O2

Molecular Weight

174.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.